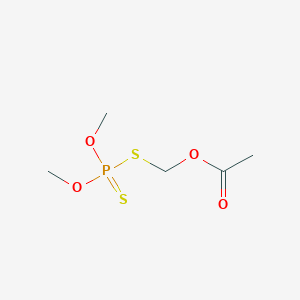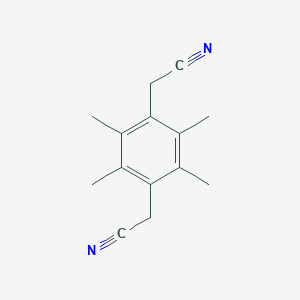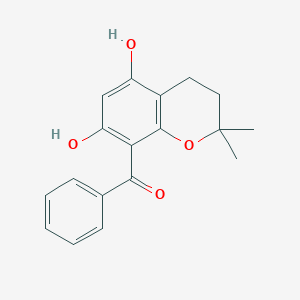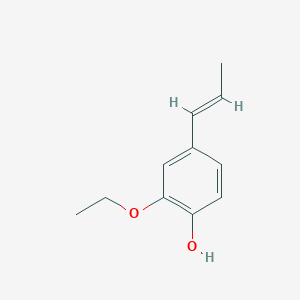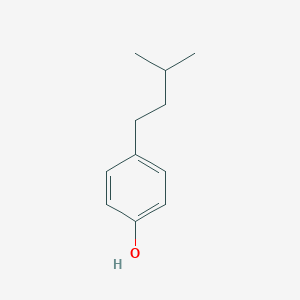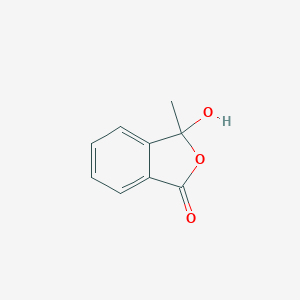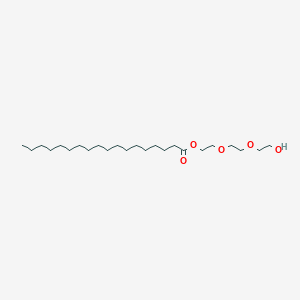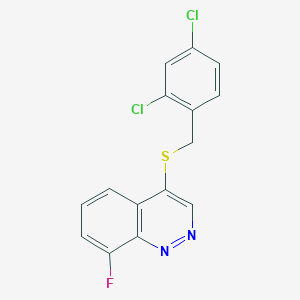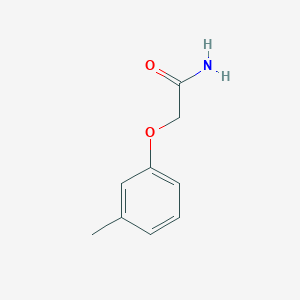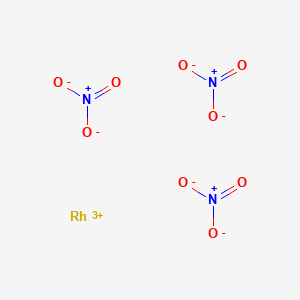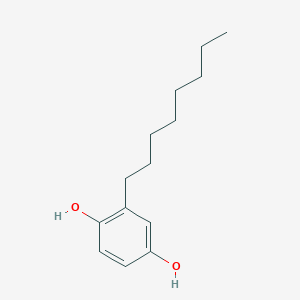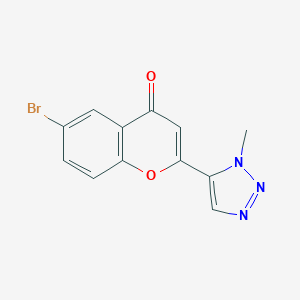
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. This compound is a derivative of coumarin, which is a natural compound found in many plants. The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is not fully understood. However, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been proposed that the compound may exert its antifungal and antimicrobial effects by disrupting the cell membrane of the target organism.
Biochemische Und Physiologische Effekte
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant activity and has been shown to scavenge free radicals. Additionally, it has been found to have anti-inflammatory activity and has been shown to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- in lab experiments is its potential to be used as a lead compound for the development of new drugs. Its various biological activities make it an attractive target for drug development. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-. One direction is the development of new derivatives of the compound that may have improved biological activity or solubility. Another direction is the study of the compound's potential as a neuroprotective agent, as it has been found to have activity against neurodegenerative diseases. Additionally, the compound's potential as an antiviral agent could be explored, as it has been found to have activity against some viruses.
Synthesemethoden
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods. One of the most commonly used methods is the reaction of coumarin with bromine and sodium hydroxide, followed by the reaction of the resulting product with 1-methyl-1H-1,2,3-triazole-5-amine. Another method involves the reaction of 6-bromo-2-chloro-1-methyl-1H-1,2,3-triazole-5-amine with coumarin in the presence of a base. These methods have been found to be efficient and provide high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal agent, as it has been found to have activity against various fungal strains. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been found to have activity against various bacterial strains.
Eigenschaften
CAS-Nummer |
131924-44-2 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Molekularformel |
C12H8BrN3O2 |
Molekulargewicht |
306.11 g/mol |
IUPAC-Name |
6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI-Schlüssel |
WZGJPGXQGGVAEB-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Kanonische SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Andere CAS-Nummern |
131924-44-2 |
Synonyme |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



